N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Description
N'-(4-Fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-derived hydrazide compound characterized by a fluorine substituent at the 4-position of the benzothiazole ring and a benzohydrazide moiety. This structure combines the aromatic heterocyclic features of benzothiazole with the hydrazide functional group, which is known for its versatility in medicinal chemistry.
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDATZFQOYUNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorine atom enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The target compound shares a benzothiazole-hydrazide scaffold with several derivatives. Key structural variations among analogs include:
- Substituents on the benzothiazole ring : Fluorine at the 4-position (target compound) vs. sulfonyl (e.g., 2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole in ) or chlorine/nitro groups in benzimidazole hybrids ().
- Hydrazide modifications : The benzohydrazide group in the target compound contrasts with sulfonylhydrazides () or hydrazones (e.g., N′-(substituted benzylidene) derivatives in ).
Table 1: Structural Comparison of Key Analogs
Anticancer Activity
- Target Compound: Limited direct data, but benzothiazole-hydrazide hybrids are reported to inhibit tubulin polymerization () and target VEGFR-2 or Bcl-2/Bcl-xL pathways ().
- Analogs: Benzimidazole-Benzohydrazides (): Compounds 5a and 5b showed IC50 values of 0.0316 µM against human lung adenocarcinoma (A549), outperforming cisplatin (IC50: 0.045–0.052 µM). Fluorine and chloro substituents enhanced cytotoxicity . Pyrrolyl Benzohydrazides (): Compound C8 inhibited A549 (lung cancer) and HepG2 (liver cancer) cells, with apoptosis induction via cell cycle arrest .
Enzyme Inhibition
- Cholinesterase Inhibition : Benzohydrazides with ortho-substituted sulfonamide moieties () showed IC50 values <10 µM for AChE/BChE, relevant to Alzheimer’s disease .
- Thymidine Phosphorylase Inhibition : Oxadiazole-hydrazone hybrids () demonstrated 30-fold higher activity than 7-deazaxanthin, a reference inhibitor .
Computational Studies
- DFT Analysis () : Fluorine and chlorine substituents on benzothiazole alter HOMO-LUMO gaps (e.g., 1-(5-Chloro-6-fluoro-benzothiazol-2-yl)hydrazine has a lower energy gap, enhancing reactivity) .
- Molecular Docking : Pyrrolyl benzohydrazides () showed high binding affinity to tubulin and VEGFR-2, correlating with experimental cytotoxicity .
Biological Activity
N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety with a fluorine substitution and a hydrazide functional group. Its molecular formula is with a molecular weight of approximately 275.33 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Target Enzyme: The primary target of this compound is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis (M. tuberculosis).
Mode of Action: The compound inhibits DprE1 activity by binding to its active site, disrupting the enzyme's function and leading to the death of M. tuberculosis cells. This mechanism highlights its potential as an anti-tuberculosis agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against M. tuberculosis. Preliminary studies have shown that it effectively inhibits bacterial growth in vitro, suggesting its potential as a therapeutic agent for tuberculosis treatment.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It may inhibit various enzymes involved in cancer cell proliferation, making it a candidate for further investigation in oncology.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Target Enzyme |
|---|---|---|---|
| This compound | Significant against M. tuberculosis | Moderate | DprE1 |
| 4-Fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Moderate | Low | Unknown |
| Benzothiazole Derivatives | Variable | High in some cases | Various |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including this compound. The results indicated that this compound had one of the highest inhibitory effects on M. tuberculosis compared to other derivatives tested .
- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit cancer cell lines by interfering with specific metabolic pathways essential for cell survival . Further research is warranted to elucidate the detailed mechanisms involved.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular structure. Its ability to penetrate cellular membranes efficiently may contribute to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
